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molecular formula C23H17NO3S B8351660 2-[[3-(2-Quinolinylmethoxy)phenyl]sulfanyl]benzoic acid

2-[[3-(2-Quinolinylmethoxy)phenyl]sulfanyl]benzoic acid

Cat. No. B8351660
M. Wt: 387.5 g/mol
InChI Key: FALCFAHJYDIFHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06303612B1

Procedure details

Using the procedure described in Example 23 starting from 2-chloromethyiquinoline and methyl 2-(3-hydroxyphenylsulfanyl)benzoate, methyl ester of the title acid was obtained as red-brown crystals in nearly quantitative yield, m.p. 52-55° C. An analytical sample was further purified by crystallization from a mixture of ethanol and ether. For C24H19NO3S (401.5) calculated: 71.80% C, 4.77% H, 3.49% N, 7.99% S; found: 71.83% C, 4.76% H, 3.18% N, 7.75% S.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 2-(3-hydroxyphenylsulfanyl)benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
title acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=1.[OH:13][C:14]1[CH:15]=[C:16]([S:20][C:21]2[CH:30]=[CH:29][CH:28]=[CH:27][C:22]=2[C:23]([O:25]C)=[O:24])[CH:17]=[CH:18][CH:19]=1>>[N:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:11]=[CH:12][C:3]=1[CH2:2][O:13][C:14]1[CH:15]=[C:16]([S:20][C:21]2[CH:30]=[CH:29][CH:28]=[CH:27][C:22]=2[C:23]([OH:25])=[O:24])[CH:17]=[CH:18][CH:19]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC1=NC2=CC=CC=C2C=C1
Step Two
Name
methyl 2-(3-hydroxyphenylsulfanyl)benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(C=CC1)SC1=C(C(=O)OC)C=CC=C1
Step Three
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
title acid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained as red-brown crystals in nearly quantitative yield, m.p. 52-55° C
CUSTOM
Type
CUSTOM
Details
An analytical sample was further purified by crystallization from a mixture of ethanol and ether

Outcomes

Product
Name
Type
Smiles
N1=C(C=CC2=CC=CC=C12)COC=1C=C(C=CC1)SC1=C(C(=O)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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